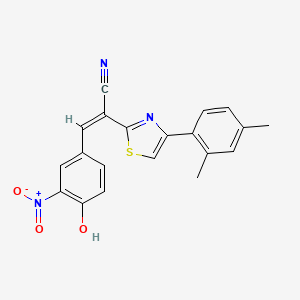

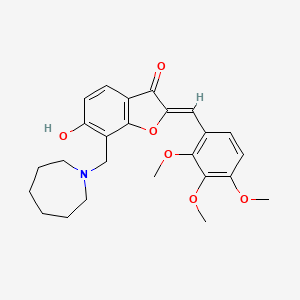

Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate” is a chemical compound that has been studied for its potential biological properties . It is a novel compound, and its structure is characterized by 1 H-NMR, 13 C-NMR, and high-resolution (HR)MS .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent .Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate” is characterized by 1 H-NMR, 13 C-NMR, and high-resolution (HR)MS .Scientific Research Applications

Anti-Fibrosis Activity

The compound has been investigated for its anti-fibrotic potential. Fibrosis is characterized by excessive deposition of collagen in tissues, leading to organ dysfunction. Researchers have found that Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate effectively inhibits collagen expression and reduces hydroxyproline content in cell culture medium. These findings suggest that it could be developed as a novel anti-fibrotic drug .

Antioxidant Properties

Thiazole derivatives, including this compound, have been studied for their antioxidant activity. The presence of the thiazole moiety often correlates with potent antioxidant effects. Researchers have evaluated its ability to scavenge free radicals and protect cells from oxidative damage .

Antimicrobial Applications

Pyrazine-based compounds, such as Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate , have shown promise as antimicrobial agents. They exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Further studies are needed to explore its specific antimicrobial mechanisms .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Some pyrazine derivatives possess anti-inflammatory properties. Researchers may investigate whether this compound can modulate inflammatory pathways and contribute to disease management .

Antitumor Activity

The pyrimidine core in this compound has been associated with antitumor effects. While more research is required, it’s worth exploring its potential as a candidate for cancer therapy. Preclinical studies could assess its impact on tumor cell growth and metastasis .

Chemical Biology and Drug Discovery

As part of the broader field of chemical biology, this compound contributes to drug discovery efforts. Medicinal chemists often design libraries of heterocyclic compounds to explore their biological activities. By understanding its structure-activity relationships, researchers can optimize its properties for specific therapeutic targets .

Mechanism of Action

Target of Action

Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various changes . For instance, some thiazole derivatives can interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .

Biochemical Pathways

For example, some thiazole derivatives can interfere with the tricarboxylic acid cycle .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the environment in which it is administered .

properties

IUPAC Name |

methyl 2-[(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3S/c1-23-16(22)10-4-2-3-5-11(10)19-14(21)13-9-24-15(20-13)12-8-17-6-7-18-12/h2-9H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEDPIUTCOFZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2810511.png)

![2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2810515.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2810518.png)

![2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2810521.png)

![(3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2,6-trimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2810522.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide](/img/structure/B2810523.png)

![(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B2810524.png)

![4-Methoxy-1-methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2810530.png)